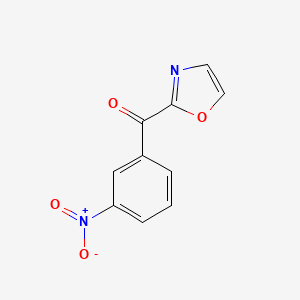

2-(3-Nitrobenzoyl)oxazole

Übersicht

Beschreibung

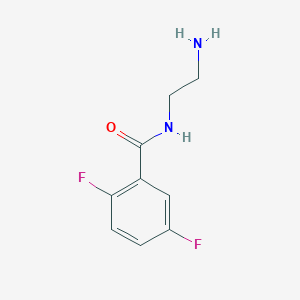

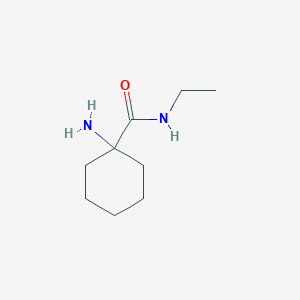

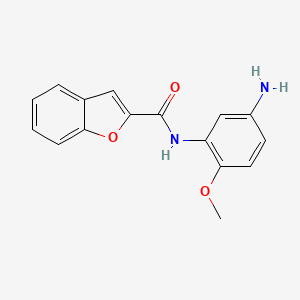

2-(3-Nitrobenzoyl)oxazole is a chemical compound with the CAS Number: 898759-89-2 . It has a molecular weight of 218.17 and its IUPAC name is (3-nitrophenyl) (1,3-oxazol-2-yl)methanone . The compound contains a total of 23 bonds, including 17 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 3 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ketone (aromatic), 1 nitro group (aromatic), and 1 Oxazole .

Molecular Structure Analysis

The molecular structure of this compound includes one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring . It contains a total of 22 atoms, including 6 Hydrogen atoms, 10 Carbon atoms, 2 Nitrogen atoms, and 4 Oxygen atoms .Wissenschaftliche Forschungsanwendungen

Fluorescent and Colorimetric Sensor Development

Research has explored derivatives of nitrobenzoyl compounds, such as 7-Nitrobenzo-2-oxa-1,3-diazole (NBD) derived compounds, for their potential as selective fluorescent and colorimetric sensors. These compounds exhibit unique responses to certain metal ions, with specific designs allowing for the detection of mercury ions (Hg2+) in aqueous solutions through significant fluorescence quenching and remarkable red shifts in absorption and fluorescence spectra. This ability facilitates naked-eye detection, showcasing the application of these compounds in environmental monitoring and chemical analysis (Ruan, Maisonneuve, & Xie, 2011).

Synthesis of Structurally Diverse Compounds

Nitrobenzofurans, closely related to nitrobenzoyl oxazoles, have been used in enantioselective dearomative [3 + 2] cycloaddition reactions with isothiocyanato oxindoles, facilitated by a chiral catalyst. This process allows access to spirooxindoles that contain a dihydrobenzofuran motif and three contiguous stereocenters, demonstrating excellent diastereo- and enantioselectivities. Such methodologies highlight the versatility of nitrobenzoyl oxazole derivatives in synthesizing complex organic structures with potential pharmacological applications (Zhao et al., 2018).

Antimicrobial and Antitubercular Activity

Compounds synthesized from 2-(o-nitrophenyl)-6-arylthiazolo[3,2-b]-[1,2,4]-triazoles and their isomers have been investigated for their bioactivity, including antibacterial and antifungal properties. Starting from 1-(o-nitrobenzoyl)-3-thiosemicarbazide, these compounds demonstrate the potential for developing new antimicrobial agents. Their ability to exhibit significant bioactivity against various bacterial and fungal strains indicates the potential of nitrobenzoyl oxazole derivatives in medicinal chemistry and drug development (Kumar, Kumar, & Makrandi, 2013).

Development of Antituberculosis Agents

The investigation into nitroimidazole derivatives, including those related to the 2-(3-Nitrobenzoyl)oxazole scaffold, has identified compounds with promising efficacy against Mycobacterium tuberculosis. These studies are part of ongoing efforts to find new, more effective treatments for tuberculosis, especially in the context of drug-resistant strains. The identification of compounds with favorable bioavailability and potent bactericidal activity against both replicating and nonreplicating forms of M. tuberculosis underscores the potential of nitrobenzoyl oxazole derivatives in tuberculosis drug development (Upton et al., 2014).

Zukünftige Richtungen

Oxazole compounds, including 2-(3-Nitrobenzoyl)oxazole, are present in various biological activities. Due to their ability to bind with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions, oxazole-based molecules are becoming a significant heterocyclic nucleus . This has led researchers globally to synthesize diverse oxazole derivatives, aiming to look for potential oxazole-based medicinal compounds, which are valuable information for drug discovery and synthesis .

Wirkmechanismus

Target of Action

Oxazole derivatives, in general, have been found to interact with a wide range of biological targets, including various enzymes and receptors .

Mode of Action

Oxazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific target and the biochemical context.

Biochemical Pathways

Oxazole derivatives have been reported to affect a wide range of biochemical pathways, often related to their targets’ functions . These effects can have downstream consequences on cellular processes and overall organismal health.

Result of Action

Oxazole derivatives have been reported to have a broad range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects .

Eigenschaften

IUPAC Name |

(3-nitrophenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-9(10-11-4-5-16-10)7-2-1-3-8(6-7)12(14)15/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQXPLXSNMIJHBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=NC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B3072847.png)